molecular formula C17H18N2O3 B254205 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid

2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid

Cat. No. B254205
M. Wt: 298.34 g/mol
InChI Key: CEMNPFCKYQTCBW-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid, also known as IBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBH belongs to the class of hydrazones, which are known to exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid is not fully understood. However, it is believed that 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid exerts its biological activities by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid has also been shown to possess antibacterial and antifungal properties. In addition, 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid has been studied for its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid in lab experiments is its high potency and selectivity towards cancer cells. 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid has been shown to exhibit antitumor activity at low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro studies.

Future Directions

There are several future directions for research on 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid. One area of research could focus on the development of more efficient synthesis methods for 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid, which could lead to increased yields and reduced costs. Another area of research could focus on the optimization of 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid for use as a therapeutic agent, including the development of more water-soluble forms of the compound. Finally, further studies could be conducted to investigate the potential of 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid as an anti-inflammatory agent and to elucidate its mechanism of action.

Synthesis Methods

2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid can be synthesized by the reaction between 3-isopropoxybenzaldehyde and hydrazine hydrate in the presence of acetic acid. The reaction leads to the formation of a yellow crystalline solid, which is then purified by recrystallization. The overall yield of the synthesis process is around 70%.

Scientific Research Applications

2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and liver cancer. 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid has also been found to possess antibacterial and antifungal properties. In addition, 2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid has been studied for its potential as an anti-inflammatory agent.

properties

Product Name

2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[(2E)-2-[(3-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C17H18N2O3/c1-12(2)22-14-7-5-6-13(10-14)11-18-19-16-9-4-3-8-15(16)17(20)21/h3-12,19H,1-2H3,(H,20,21)/b18-11+

InChI Key

CEMNPFCKYQTCBW-WOJGMQOQSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)/C=N/NC2=CC=CC=C2C(=O)O

SMILES

CC(C)OC1=CC=CC(=C1)C=NNC2=CC=CC=C2C(=O)O

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C=NNC2=CC=CC=C2C(=O)O

Origin of Product

United States

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